molecular formula C17H20N4O5S B2512266 methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate CAS No. 1904281-39-5

methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

Cat. No.: B2512266
CAS No.: 1904281-39-5
M. Wt: 392.43
InChI Key: QTDYYJSJYVWKKV-UHFFFAOYSA-N
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Description

Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The diazepane ring can be introduced through a series of nucleophilic substitution reactions, and the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is unique due to the combination of the imidazole ring, sulfonyl group, and diazepane ring, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

methyl 4-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-26-17(23)14-5-3-13(4-6-14)16(22)20-7-2-8-21(10-9-20)27(24,25)15-11-18-12-19-15/h3-6,11-12H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYYJSJYVWKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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